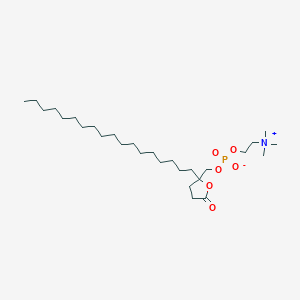
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, also known as Oxo-M-23, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is not fully understood, but it is believed to interact with cell membranes and alter their properties. This can lead to changes in cell behavior, such as increased uptake of drugs or enhanced imaging contrast.
Biochemische Und Physiologische Effekte
Studies have shown that (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has minimal toxicity and is well-tolerated by cells and animals. It has been shown to enhance drug delivery to cancer cells and improve imaging contrast in animal models. Additionally, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is its biocompatibility, which makes it a safe and effective option for use in lab experiments. However, its complex synthesis method and high cost may limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems using (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, particularly for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in gene therapy and imaging. Finally, efforts to optimize the synthesis method and reduce the cost of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate production would make it more accessible for research and commercial use.
In conclusion, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is a promising phospholipid molecule with potential applications in drug delivery, gene therapy, and imaging. Its biocompatibility and unique properties make it an attractive option for lab experiments, although its complex synthesis method and high cost may limit its widespread use. Future research efforts should focus on developing new drug delivery systems, exploring its mechanism of action, and optimizing its synthesis method.
Synthesemethoden
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized through a multi-step process that involves the reaction of 2-oxo-5-octadecyloxolane-2-methanol with trimethylamine and phosphorus oxychloride. The resulting product is then treated with trimethylamine to yield (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate.
Wissenschaftliche Forschungsanwendungen
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and imaging. Its unique properties, such as its ability to form stable liposomes and its biocompatibility, make it a promising candidate for these applications.
Eigenschaften
CAS-Nummer |
133019-97-3 |
|---|---|
Produktname |
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C28H56NO6P |
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
(2-octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(23-21-27(30)35-28)26-34-36(31,32)33-25-24-29(2,3)4/h5-26H2,1-4H3 |
InChI-Schlüssel |
WWJQWLBALTTZOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
SDZ 62-406 SDZ 62406 SDZ-62-406 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



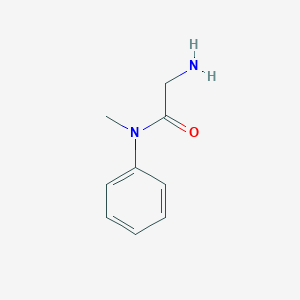
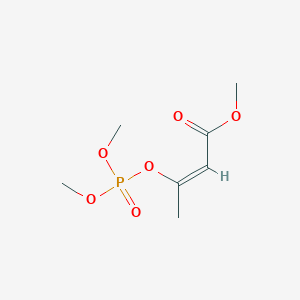

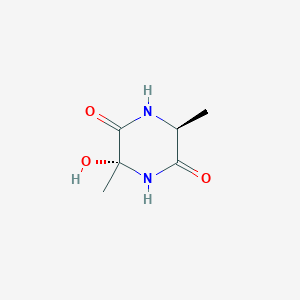

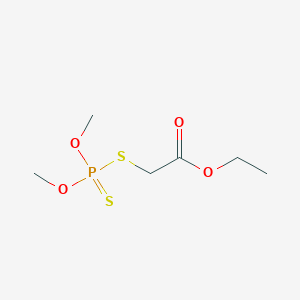
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
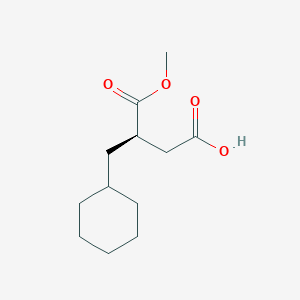
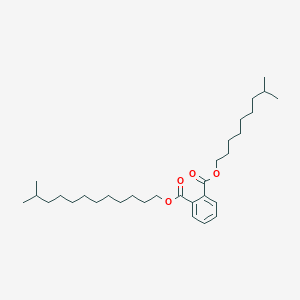


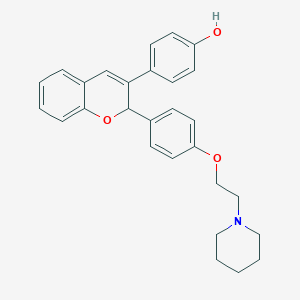
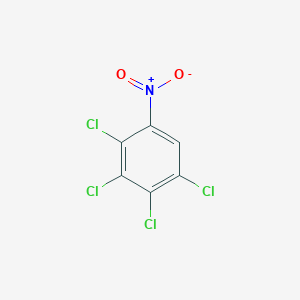
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)